4-Methoxybutan-2-amine
Description
Contextual Significance of Chiral Amines in Organic Synthesis
Chiral amines are indispensable components in the field of stereoselective organic synthesis. sigmaaldrich.com Their importance stems from their widespread presence in biologically active molecules, including a significant percentage of small-molecule pharmaceuticals, agrochemicals, and natural products. thieme-connect.comnih.govresearchgate.net It is estimated that 40-45% of small-molecule drugs contain a chiral amine fragment. nih.gov
In synthetic chemistry, these compounds serve multiple critical roles. They are employed as:
Building Blocks: They act as foundational chiral synthons for constructing more complex molecules with specific stereochemistry. sigmaaldrich.com
Resolving Agents: Chiral amines are classically used to separate racemic mixtures of acidic compounds through the formation of diastereomeric salts. sigmaaldrich.com
Chiral Auxiliaries: They can be temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. sigmaaldrich.com
Catalysts: Chiral amines and their derivatives are fundamental to asymmetric catalysis, including organocatalysis and transition-metal catalysis, where they can act as chiral bases or ligands to facilitate enantioselective transformations. sigmaaldrich.comnih.gov
The development of efficient methods for synthesizing chiral amines, such as asymmetric hydrogenation and reductive amination, remains a major focus of research, highlighting their central role in the creation of optically pure, high-value chemicals. nih.govresearchgate.net
Structural Features and Stereochemical Considerations of 4-Methoxybutan-2-amine
This compound is an organic compound characterized by a four-carbon butane (B89635) backbone. Its structure incorporates two key functional groups: a primary amine (-NH₂) at the second carbon position (C2) and a methoxy (B1213986) group (-OCH₃) attached to the fourth carbon (C4).
A critical aspect of its structure is the presence of a stereocenter at the C2 position, where the carbon atom is bonded to four different substituents (a hydrogen atom, a methyl group, an amino group, and a methoxyethyl group). This chirality means the compound exists as a pair of enantiomers: (S)-4-methoxybutan-2-amine and (R)-4-methoxybutan-2-amine. These enantiomers are non-superimposable mirror images of each other and may exhibit different biological activities and interactions. The (S)-enantiomer, in particular, has been noted as a compound of interest in research applications.
Chemical and Structural Data for this compound
| Property | Value |
|---|---|
| Molecular Formula | C5H13NO |
| Molecular Weight | 103.16 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CC(CCOC)N |
| InChI Key | GASMMXGMCKCSJL-UHFFFAOYSA-N |
| CAS Number | 98138-15-9 |
Overview of Research Trajectories for this compound
Research involving this compound primarily positions it as a useful chiral building block and intermediate in organic synthesis. Its bifunctional nature, containing both an amine and an ether linkage, makes it a versatile precursor for creating more complex molecules with defined stereochemistry.
Studies have indicated its utility as a starting material or intermediate in the synthesis of compounds for the pharmaceutical and agrochemical industries. For example, it has been used in processes for preparing 1,3-disubstituted ureas, which are structural motifs found in a variety of biologically active compounds. google.com The presence of the methoxy group can influence the solubility and reactivity of the molecule and its derivatives compared to simpler analogs like butan-2-amine. smolecule.com While specific, large-scale applications are not widely documented in publicly available literature, its presence in chemical supplier catalogs and patent literature suggests its role as a tool compound for synthetic chemists exploring novel molecular architectures. google.combldpharm.comsigmaaldrich.com
Properties
IUPAC Name |
4-methoxybutan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO/c1-5(6)3-4-7-2/h5H,3-4,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GASMMXGMCKCSJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98138-15-9 | |
| Record name | 4-methoxybutan-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 4 Methoxybutan 2 Amine
Enantioselective Synthesis Strategies for Chiral 4-Methoxybutan-2-amine
The demand for enantiomerically pure amines has spurred the development of sophisticated asymmetric synthetic methods. nih.gov These strategies are crucial as the biological activity of chiral molecules often resides in a single enantiomer. acs.org
Direct asymmetric reductive amination (DARA) of the precursor ketone, 4-methoxybutan-2-one, stands as one of the most efficient and atom-economical methods for synthesizing chiral primary amines. acs.org This approach typically involves a transition-metal catalyst and a chiral ligand to induce stereoselectivity.
Ruthenium-based catalysts have shown significant promise in this area. acs.org A notable process involves the reductive amination of a related β-keto ester, methyl 4-methoxy-3-oxo-butanoate, using a Ru-MeOBIPHEP catalyst with ammonium (B1175870) acetate (B1210297) and hydrogen gas. acs.org This method achieves high initial enantiomeric excess (ee) of 97–98%, which can be further enhanced to ≥99% through crystallization. acs.org The reaction is typically performed in solvents like methanol (B129727) at elevated temperatures and pressures. acs.orgsorbonne-universite.fr
More recent developments have established highly chemo- and enantioselective systems for the direct reductive amination of simple ketones. lookchem.com One such system employs a Ru(OAc)2(C3-TunePhos) catalyst in trifluoroethanol (TFE) with ammonium acetate as the amine source. lookchem.com The choice of solvent is critical, as TFE can facilitate the formation of the key imine intermediate. lookchem.com The presence of additives, such as catalytic amounts of ammonium iodide, has also been found to be essential for achieving good yields and high enantioselectivities in some ruthenium-catalyzed systems. dicp.ac.cn
| Catalyst System | Precursor | Conditions | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Ru-MeOBIPHEP / H₂ | Methyl 4-methoxy-3-oxo-butanoate | Ammonium acetate, Methanol | High | 97-98% (≥99% post-crystallization) | acs.org |
| Ru(OAc)₂(C3-TunePhos) / H₂ | Alkyl aryl ketones (model) | Ammonium acetate, TFE, 80°C, 55 bar H₂ | 92% | 97% | lookchem.com |
| Ru-catalyst / NH₃ / H₂ | Alkyl-aryl ketones (model) | Ammonium iodide (additive), Toluene, 120°C | Moderate to High | Moderate to High | dicp.ac.cn |
An alternative to direct reductive amination is the asymmetric hydrogenation of an enamine intermediate. nih.govacs.org This two-step process begins with the condensation of 4-methoxybutan-2-one with an amine to form an enamine, which is subsequently hydrogenated using a chiral catalyst. acs.org
One pathway involves creating a primary, unprotected enamine from a precursor like methyl 4-methoxy-3-oxo-butanoate, followed by asymmetric catalytic hydrogenation with a Ru-MeOBIPHEP catalyst. acs.org This route provides comparable enantioselectivity to the direct reductive amination method. acs.orgresearchgate.net
The hydrogenation of enamines is a well-studied field, with various transition metal catalysts based on rhodium, iridium, and palladium being employed. nih.govacs.org Mechanistic studies have revealed interesting phenomena, such as a complete switch in enantioselectivity in the hydrogenation of an unfunctionalised enamine when iodine is used as a co-catalyst with a rhodium-based system. researchgate.net This highlights the sensitivity of the reaction to additives, which can alter the reaction pathway. researchgate.net
Biocatalysis offers a green and highly selective alternative for producing enantiopure amines. researchgate.net One major strategy is the kinetic resolution of a racemic mixture of this compound. Lipases are commonly used enzymes for this purpose, selectively acylating one enantiomer in the presence of an acyl donor, thereby allowing for the separation of the unreacted, enantiomerically enriched amine. d-nb.info For instance, Candida antarctica Lipase B can be used to resolve racemic amines in organic solvents.
A more advanced biocatalytic approach is the asymmetric reductive amination of the ketone precursor using engineered enzymes. researchgate.net Amine dehydrogenases (AmDHs), engineered from enzymes like phenylalanine dehydrogenase (PheDH) or leucine (B10760876) dehydrogenase (LeuDH), can catalyze the reductive amination of prochiral ketones into chiral amines with high enantioselectivity. researchgate.net This process uses an ammonia (B1221849) source and a cofactor like NAD(P)H, generating water as the sole byproduct, which is particularly advantageous when coupled with a cofactor regeneration system. researchgate.net
| Strategy | Enzyme Type | Process Description | Key Advantage | Reference |
|---|---|---|---|---|
| Kinetic Resolution | Lipase (e.g., Candida antarctica Lipase B) | Selective acylation of one enantiomer in a racemic amine mixture. | Well-established biocatalytic method. | d-nb.info |
| Asymmetric Reductive Amination | Engineered Amine Dehydrogenase (AmDH) | Direct conversion of 4-methoxybutan-2-one to a single amine enantiomer. | High atom economy, generates water as the only byproduct. | researchgate.net |
The use of chiral auxiliaries is a classical yet effective strategy for controlling stereochemistry. In this method, a chiral molecule (the auxiliary) is temporarily incorporated into the substrate to guide the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed.
For the synthesis of chiral amines, this can involve reacting the ketone precursor with a chiral amino alcohol. kanto.co.jp The resulting intermediate can then undergo diastereoselective reduction. Novel iridium catalysts (Ir-PSA) have been developed that, when combined with an inexpensive aminoalcohol-based chiral auxiliary, enable efficient asymmetric reductive amination of ketones with high diastereoselectivity. kanto.co.jp A key advantage of this method is that the chiral auxiliary can often be removed under mild oxidative conditions. kanto.co.jp Related strategies in amino alcohol synthesis have employed intermediates like Garner's aldehyde to achieve high diastereomeric excess.
Development of Achiral Synthetic Pathways for this compound
For applications where a racemic mixture is sufficient, simpler and more cost-effective achiral synthetic routes are employed. A common starting material for these syntheses is 4-methoxybutan-2-one. nih.govsmolecule.com
A straightforward method involves the reduction of 4-methoxybutan-2-one to the corresponding racemic alcohol, 4-methoxybutan-2-ol, using standard reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. smolecule.com The resulting alcohol can then be converted to the amine through various functional group interconversion methods, such as conversion to a leaving group (e.g., tosylate) followed by nucleophilic substitution with an ammonia source. Another direct approach is the reductive amination of 4-methoxybutan-2-one using a non-chiral catalyst, such as palladium on carbon (Pd/C) with hydrogen and ammonia.
Optimization of Reaction Conditions and Process Efficiency in this compound Synthesis
Catalyst and Ligand Selection: The choice of metal and chiral ligand is paramount in asymmetric catalysis. While ruthenium catalysts with ligands like MeOBIPHEP or TunePhos are effective, other systems based on iridium or palladium have also been developed for reductive aminations. acs.orglookchem.comd-nb.info The catalyst loading is also a critical factor, with a lower loading being more economically viable.
Solvent Effects: The reaction solvent can dramatically influence the outcome. For instance, polar, acidic solvents like trifluoroethanol (TFE) and hexafluoroisopropanol (HFIP) have been shown to improve yields in reductive amination. lookchem.comethz.ch These solvents are thought to activate the imine intermediate towards reduction by protonation. ethz.ch
Role of Additives: Additives can have a remarkable impact on both chemical and stereoselectivity. dicp.ac.cn In ruthenium-catalyzed reductive aminations, halide additives have been shown to be effective in fine-tuning reactivity. dicp.ac.cn In some palladium-catalyzed systems, the use of molecular sieves is crucial for driving the reaction to completion by removing water generated during imine formation. d-nb.info
Temperature and Pressure: These parameters are often interdependent and must be optimized to balance reaction rate against selectivity and catalyst stability. Asymmetric hydrogenations and reductive aminations are frequently conducted under elevated pressures of hydrogen gas to ensure efficient reduction. dicp.ac.cnd-nb.info
| Parameter | Observation / Effect | Example | Reference |
|---|---|---|---|
| Solvent | Acidic solvents like TFE or HFIP can activate the imine intermediate and improve yields. | Use of TFE with a Ru-catalyst gave 92% yield. | lookchem.comethz.ch |
| Additive | Halide additives can improve yield and enantioselectivity in Ru-catalyzed reactions. | Ammonium iodide was essential for good performance. | dicp.ac.cn |
| Pressure | High hydrogen pressure is often required for efficient reduction. | Pressures of 40-55 bar H₂ are common. | dicp.ac.cnd-nb.info |
| Amine Source | Ammonium salts like ammonium acetate are convenient and effective nitrogen sources. | Ammonium acetate used with Ru-catalyst. | acs.orglookchem.com |
Strategic Protection and Deprotection of the Amine Functionality in this compound Synthesis
The most common strategy for protecting an amino group is its conversion into a less nucleophilic carbamate (B1207046). chemistrysteps.commasterorganicchemistry.com Carbamates, such as tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc), are widely used in organic synthesis. chemistryviews.orgslideshare.net The selection of a particular carbamate is dictated by its stability under certain reaction conditions and the mildness of the conditions required for its subsequent removal. chemistryviews.org
In the context of synthesizing derivatives of or compounds structurally related to this compound, the tert-butoxycarbonyl (Boc) group is a frequently employed protecting group. For instance, in the synthesis of (S)-3-amino-4-methoxy-butan-1-ol, a structurally similar compound, a transitory Boc protection of the amino group is utilized before the reduction of an ester. acs.org This strategy is effective for β-keto esters which require protection of the amine group prior to ester reduction.
The introduction of the Boc group is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). masterorganicchemistry.com This reaction converts the nucleophilic amine into a significantly less reactive carbamate. libretexts.org The Boc group is valued for its stability under a wide range of non-acidic conditions.
Deprotection of the Boc group is conveniently accomplished under acidic conditions. masterorganicchemistry.com A strong acid, such as trifluoroacetic acid (TFA), is commonly used to cleave the Boc group, regenerating the free amine. chemistrysteps.commasterorganicchemistry.com The mechanism involves the protonation of the carbamate's carbonyl oxygen, followed by the loss of a stable tert-butyl carbocation. chemistrysteps.com This stability is a key reason for the widespread use of the Boc protecting group. chemistrysteps.com
Another common protecting group for amines is the benzyloxycarbonyl (Cbz) group. chemistryviews.org The Cbz group is generally stable under both acidic and basic conditions. chemistrysteps.com Its removal is typically achieved through catalytic hydrogenation, using hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst. chemistrysteps.commasterorganicchemistry.com This method is advantageous when other functional groups in the molecule are sensitive to acidic conditions. For example, in the synthesis of acyclic threoninol nucleic acid monomers, the primary amino group of L-threonine is protected as a Cbz derivative to allow for the reduction of a carboxylic acid. rsc.org The Cbz group is later removed via hydrogenolysis. rsc.org
Less common, but still viable, protecting groups for amines include the 2,2,6,6-tetramethylpiperidin-1-yloxycarbonyl (Tempoc) group and pyrrole. chemistryviews.orgnih.gov The Tempoc group can be introduced using 4-nitrophenyl (2,2,6,6-tetramethylpiperidin-1-yl) carbonate (NPTC) and removed under mild reductive conditions with copper(I) compounds or by heating. chemistryviews.org Pyrrole protecting groups have been used in the synthesis of 2-aminopyridine (B139424) analogues and can be removed by refluxing in an aqueous ethanol (B145695) solution of hydroxylamine (B1172632) hydrochloride. nih.gov
The following table summarizes the common protecting groups applicable to the synthesis of this compound, along with their protection and deprotection methods.
| Protecting Group | Protection Reagent | Deprotection Conditions |
| Boc (tert-butoxycarbonyl) | Di-tert-butyl dicarbonate (Boc₂O) masterorganicchemistry.com | Strong acid (e.g., Trifluoroacetic Acid - TFA) chemistrysteps.commasterorganicchemistry.com |
| Cbz (benzyloxycarbonyl) | Benzyl chloroformate (CbzCl) masterorganicchemistry.com | Catalytic Hydrogenation (H₂, Pd/C) chemistrysteps.commasterorganicchemistry.com |
| Fmoc (9-fluorenylmethoxycarbonyl) | Fmoc-Cl masterorganicchemistry.com | Basic conditions (e.g., Piperidine) masterorganicchemistry.com |
| Tempoc (2,2,6,6-tetramethylpiperidin-1-yloxycarbonyl) | 4-nitrophenyl (2,2,6,6-tetramethylpiperidin-1-yl) carbonate (NPTC) chemistryviews.org | Mild reductive conditions (Cu(I) compounds) or heat chemistryviews.org |
| Pyrrole | Not specified in detail | Hydroxylamine hydrochloride in aqueous ethanol nih.gov |
Reactivity and Chemical Transformations of 4 Methoxybutan 2 Amine
Nucleophilic Reactions of the Amine Group in 4-Methoxybutan-2-amine
The lone pair of electrons on the nitrogen atom of the primary amine group makes it a potent nucleophile and a Brønsted-Lowry base. This reactivity is central to most transformations involving this compound.
Derivatization Reactions for Functional Group Interconversion
The primary amine of this compound can be readily converted into a variety of other functional groups through derivatization. These reactions are fundamental for building more complex molecules or for analytical purposes.
Acylation: The amine reacts readily with acylating agents like acyl chlorides and acid anhydrides in a nucleophilic addition-elimination reaction to form stable N-substituted amides. orgoreview.comlibretexts.orgsavemyexams.com A base such as pyridine (B92270) is often used to neutralize the HCl byproduct formed when using acyl chlorides. orgoreview.com
Alkylation: As a nucleophile, this compound can attack alkyl halides in an SN2 reaction. ucalgary.ca This process can be difficult to control, as the resulting secondary amine is often more nucleophilic than the primary amine, leading to further alkylation and a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. libretexts.orgjove.com Using a large excess of the initial amine can favor mono-alkylation. jove.com
Urea Formation: Reaction with isocyanates provides a direct route to N,N'-disubstituted ureas. commonorganicchemistry.comresearchgate.net The amine's lone pair attacks the electrophilic carbon of the isocyanate group. This reaction is typically high-yielding and proceeds without the need for a catalyst. commonorganicchemistry.comrsc.org
Schiff Base (Imine) Formation: Condensation with aldehydes or ketones under acid-catalyzed conditions yields imines, also known as Schiff bases. libretexts.orgbyjus.comgsconlinepress.com This reversible reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. scispace.com
Analytical Derivatization: For analysis by gas chromatography-mass spectrometry (GC-MS), the polarity of the amine must often be reduced. This is achieved by replacing the active hydrogens with more stable groups. iu.edu Common methods include silylation, where a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the N-H hydrogens with trimethylsilyl (B98337) (TMS) groups, increasing volatility and thermal stability. chemcoplus.co.jpnih.govnih.govsigmaaldrich.com
Table 1: Common Derivatization Reactions of the Amine Group
| Reagent Type | Example Reagent | Product Functional Group |
|---|---|---|
| Acyl Chloride | Ethanoyl chloride | N-substituted Amide |
| Alkyl Halide | Bromoethane | Secondary Amine |
| Isocyanate | Methyl isocyanate | N,N'-disubstituted Urea |
| Aldehyde | Benzaldehyde | Imine (Schiff Base) |
| Silylating Agent | BSTFA | N-silylated Amine |
Amine Salt Formation and Reactivity
The basic nature of the amine group allows it to readily react with both inorganic and organic acids to form the corresponding ammonium salts. For example, reaction with hydrochloric acid (HCl) yields 4-methoxybutan-2-ammonium chloride.
This salt formation significantly alters the physical properties of the compound, most notably increasing its water solubility and thermal stability, which is advantageous for purification and handling. The parent amine can be easily regenerated from its salt by treatment with a stronger base, such as sodium hydroxide (B78521) (NaOH). chemistrystudent.com
Table 2: Examples of Salt Formation
| Acid | Salt Name |
|---|---|
| Hydrochloric Acid (HCl) | 4-Methoxybutan-2-ammonium chloride |
| Sulfuric Acid (H₂SO₄) | 4-Methoxybutan-2-ammonium sulfate |
| Acetic Acid (CH₃COOH) | 4-Methoxybutan-2-ammonium acetate (B1210297) |
Reactivity of the Methoxy (B1213986) Ether Moiety in this compound
The ether linkage in this compound is generally stable and unreactive under neutral or basic conditions, making it an excellent solvent or a non-participating functional group in many reactions targeting the amine. However, under harsh, acidic conditions, the C-O bond can be cleaved.
The most common method for ether cleavage involves heating with strong mineral acids, particularly hydrobromic acid (HBr) or hydroiodic acid (HI). transformationtutoring.comlibretexts.orglibretexts.orgucalgary.ca The reaction proceeds via an Sₙ2 mechanism:
The ether oxygen is first protonated by the strong acid, converting the methoxy group into a good leaving group (methanol). transformationtutoring.comucalgary.ca
The resulting halide anion (Br⁻ or I⁻), a strong nucleophile, then attacks one of the adjacent carbon atoms. libretexts.org
In the case of this compound, nucleophilic attack can occur at either the methyl carbon of the methoxy group or the C4 carbon of the butane (B89635) chain. Attack at the less sterically hindered methyl carbon is generally favored, leading to the formation of methyl halide and 4-aminobutan-1-ol.
Mechanistic Studies of Key Chemical Reactions of this compound
While specific mechanistic studies for this compound are not extensively documented, the mechanisms for its key reactions can be understood from the well-established principles of its constituent functional groups.
Nucleophilic Acylation: The reaction of the amine with an acyl chloride proceeds via a nucleophilic addition-elimination mechanism. chemistrystudent.comchemguide.co.uk The nitrogen's lone pair attacks the electrophilic carbonyl carbon, breaking the C=O π-bond to form a tetrahedral intermediate. orgoreview.com The C=O double bond then reforms, expelling the chloride ion as the leaving group. Finally, a base (such as another amine molecule or pyridine) removes the proton from the nitrogen to yield the neutral amide product. libretexts.org
Ether Cleavage: As described in section 3.2, the mechanism for cleavage with HBr or HI involves the initial, rapid, and reversible protonation of the ether oxygen. ucalgary.ca This is followed by a slow, rate-determining Sₙ2 attack by the halide ion on the less sterically hindered carbon adjacent to the oxygen, displacing an alcohol as the leaving group. libretexts.orglibretexts.org If an excess of the acid is used, the resulting alcohol can be further converted to an alkyl halide. libretexts.org
Palladium-Catalyzed C-H Functionalization: Advanced synthetic methods could utilize the amine as a directing group to achieve site-selective functionalization of C-H bonds. researchgate.netnih.gov In a hypothetical palladium-catalyzed β-C(sp³)–H activation, the amine would first coordinate to the Pd(II) catalyst. This would position the metal to activate a C-H bond at the β-position (C3) via cyclometalation, forming a strained four-membered palladacycle intermediate. nih.govd-nb.info Subsequent reaction, for example with an oxidizing agent, could lead to a functionalized product. Such reactions are challenging due to the high energy of the four-membered ring intermediate but represent a modern approach to amine derivatization. nih.gov
Advanced Spectroscopic and Analytical Characterization of 4 Methoxybutan 2 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 4-Methoxybutan-2-amine, providing detailed information about the chemical environment, connectivity, and stereochemistry of the molecule. Both ¹H and ¹³C NMR are employed to map the complete carbon and proton framework.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for each set of non-equivalent protons. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and oxygen atoms. The chiral center at C2 results in the diastereotopicity of the protons on the neighboring C3 carbon, leading to more complex splitting patterns.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment. The carbon attached to the nitrogen (C2) and the carbons of the methoxy (B1213986) group (C4 and the methoxy carbon) are expected to be significantly deshielded. The chemical shifts can be used to confirm the carbon skeleton of the molecule.
Conformational analysis of this compound can be investigated using advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY). These experiments can reveal through-space interactions between protons, providing insights into the preferred spatial arrangement of the molecule's flexible alkyl chain.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1-H₃ | ~1.1 (doublet) | ~23-25 |
| C2-H | ~2.8-3.1 (multiplet) | ~45-50 |
| C3-H₂ | ~1.5-1.8 (multiplet) | ~38-42 |
| C4-H₂ | ~3.4-3.6 (triplet) | ~70-75 |
| OCH₃ | ~3.3 (singlet) | ~58-60 |
| NH₂ | ~1.5 (broad singlet) | N/A |
Note: These are predicted values and can vary based on solvent and other experimental conditions.
Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Isomer Differentiation
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound, as well as for elucidating its structure through fragmentation analysis. Under electron ionization (EI), the molecule undergoes characteristic fragmentation patterns.
The molecular ion peak (M⁺) for this compound (C₅H₁₃NO) would be observed at a mass-to-charge ratio (m/z) of 103.10. uni.lu A key fragmentation pathway for aliphatic amines is the α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. For this compound, this would lead to the formation of a stable iminium cation.
Two primary α-cleavage pathways are possible:
Loss of an ethyl-methoxy radical (•CH₂CH₂OCH₃) to yield a fragment at m/z 44.
Loss of a methyl radical (•CH₃) to yield a fragment at m/z 88.
Another common fragmentation for ethers involves cleavage of the C-O bond. The predicted collision cross section values for various adducts of this compound have been calculated, which can aid in its identification. uni.lu
Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z Value | Predicted Ion | Possible Fragmentation Pathway |
| 103 | [M]⁺ | Molecular Ion |
| 104 | [M+H]⁺ | Protonated Molecular Ion (in ESI or CI) uni.lu |
| 88 | [M-CH₃]⁺ | α-cleavage, loss of a methyl radical |
| 72 | [M-OCH₃]⁺ | Cleavage of the methoxy group |
| 44 | [CH₃CH=NH₂]⁺ | α-cleavage, loss of a methoxyethyl radical |
Note: ESI (Electrospray Ionization) or CI (Chemical Ionization) are softer ionization techniques that would likely show a more prominent protonated molecular ion [M+H]⁺.
Chromatographic Techniques for Enantiomeric Purity Assessment and Complex Mixture Analysis
Chromatographic methods are essential for separating this compound from complex mixtures and for determining its enantiomeric purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the enantiomeric purity of chiral compounds like this compound. This is typically achieved by using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the separation of chiral amines. The separation relies on the differential interaction of the two enantiomers with the chiral selector of the CSP, leading to different retention times. The synthesis of enantiomerically pure (S)-4-methoxybutan-2-amine often relies on reductive amination of 4-methoxybutan-2-one using chiral catalysts, with chiral HPLC being the standard method to validate the enantiomeric excess.
Alternatively, pre-column derivatization with a chiral derivatizing agent can be employed to form diastereomers, which can then be separated on a standard achiral HPLC column.
Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique for the detection and quantification of trace amounts of this compound in various matrices. Due to the polar nature of the amine group, derivatization is often necessary to improve chromatographic peak shape and thermal stability. Common derivatization reagents for amines include acylating agents (e.g., trifluoroacetic anhydride) or silylating agents. This chemical modification makes the analyte more volatile and less prone to interactions with the GC column.
GC-MS is also invaluable for the analysis of complex mixtures, where the gas chromatograph separates the components prior to their introduction into the mass spectrometer for identification. The use of comprehensive two-dimensional gas chromatography (GCxGC) coupled with MS can provide enhanced separation for highly complex samples. plos.org
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Molecular Interactions
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in this compound and can be used to study intermolecular interactions such as hydrogen bonding.
FTIR Spectroscopy: The FTIR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C-O, and C-N bonds.
N-H stretching: Primary amines typically show two bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the NH₂ group.
C-H stretching: Aliphatic C-H stretching vibrations are expected in the 2850-3000 cm⁻¹ region.
N-H bending: The N-H bending (scissoring) vibration for primary amines appears in the range of 1590-1650 cm⁻¹.
C-O stretching: A strong band corresponding to the C-O-C stretching of the ether linkage is expected around 1100 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. While polar bonds like O-H and N-H give strong signals in IR, non-polar bonds and symmetric vibrations often produce strong Raman signals. The C-C backbone and symmetric C-H vibrations of this compound would be readily observable in the Raman spectrum. The combination of both FTIR and Raman spectroscopy allows for a more complete vibrational analysis of the molecule.
Table 3: Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| N-H Asymmetric & Symmetric Stretch | 3300 - 3500 | FTIR, Raman |
| C-H Aliphatic Stretch | 2850 - 3000 | FTIR, Raman |
| N-H Bend (Scissoring) | 1590 - 1650 | FTIR |
| C-O-C Asymmetric Stretch | 1080 - 1150 | FTIR |
| C-N Stretch | 1020 - 1250 | FTIR, Raman |
Computational and Theoretical Investigations of 4 Methoxybutan 2 Amine
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiles
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic landscape of a molecule. For 4-Methoxybutan-2-amine, these calculations can reveal fundamental properties that govern its reactivity and interactions. While specific, in-depth DFT studies on this compound are not widely available in peer-reviewed literature, predictive models and databases provide valuable initial data.
Computational tools can predict key electronic properties. For instance, the octanol-water partition coefficient (XlogP), a measure of lipophilicity, is predicted to be -0.1 for this compound, suggesting it is a relatively hydrophilic molecule. uni.lu Furthermore, predictive models for ion mobility spectrometry provide calculated Collision Cross-Section (CCS) values, which are important for analytical identification. The predicted CCS for the protonated molecule [M+H]⁺ is 122.4 Ų. uni.lu
A comprehensive quantum chemical analysis would typically involve:
Geometry Optimization: Determining the most stable three-dimensional structure of the molecule by finding the minimum energy conformation.
Frontier Molecular Orbitals (FMO): Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability.
Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is crucial for predicting how the molecule will interact with other chemical species.
Atomic Charges: Calculating the charge distribution (e.g., Mulliken or NBO charges) on each atom to understand the polarity of bonds and sites susceptible to electrostatic interactions.
Methodologically, DFT calculations could be employed to determine transition-state energies, which helps in identifying determinants of enantioselectivity, such as steric versus electronic effects in reactions involving chiral molecules like (S)-4-methoxybutan-2-amine.
Table 1: Predicted Physicochemical and Electronic Properties of this compound
| Property | Predicted Value | Source |
|---|---|---|
| Molecular Formula | C5H13NO | uni.lu |
| Molecular Weight | 103.16 g/mol | |
| XlogP | -0.1 | uni.lu |
| Monoisotopic Mass | 103.09972 Da | uni.lu |
| Predicted Collision Cross Section (CCS) Values | ||
| [M+H]⁺ | 122.4 Ų | uni.lu |
| [M+Na]⁺ | 129.0 Ų | uni.lu |
| [M-H]⁻ | 122.4 Ų | uni.lu |
This table contains data predicted by computational models.
Conformational Analysis and Energy Minimization Studies of this compound
Conformational analysis is crucial for understanding the behavior of flexible molecules like this compound, as its biological activity and physical properties are dependent on the three-dimensional shapes it can adopt. The rotation around its single bonds gives rise to various conformers, each with a different potential energy.
Energy minimization studies, typically performed using molecular mechanics force fields followed by higher-level quantum mechanical methods, aim to identify the most stable conformers (global and local minima) on the potential energy surface. researchgate.net For this compound, key dihedral angles to consider would be those around the C-C bonds of the butane (B89635) backbone and the C-O and C-N bonds. These analyses would reveal the preferred spatial arrangement of the methoxy (B1213986) and amine functional groups. While specific published studies on the conformational landscape of this compound are not available, the general methodology would involve systematically rotating key bonds and calculating the energy of each resulting structure to map the potential energy surface and identify low-energy conformers. researchgate.net
Molecular Dynamics Simulations for Intermolecular Interactions and Solvent Effects
Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into intermolecular interactions and the influence of the environment, such as a solvent. An MD simulation of this compound in an aqueous solution, for example, would reveal how the molecule interacts with water.
Key insights from MD simulations would include:
Hydrogen Bonding: Analyzing the formation and lifetime of hydrogen bonds between the amine group (as a donor) and the ether oxygen (as an acceptor) of this compound and surrounding solvent molecules.
Solvation Shell Structure: Characterizing the arrangement of solvent molecules around the solute, which affects its solubility and reactivity.
Transport Properties: Calculating properties like the diffusion coefficient of the molecule within a given medium.
MD simulations are also used to visualize ligand-protein binding trajectories, which can elucidate mechanisms of chiral discrimination at an atomic level. Although no specific MD simulation studies have been published for this compound, this technique remains a powerful tool for understanding its dynamic behavior in various environments. nih.gov
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling of this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. umweltbundesamt.deresearchgate.net To develop a QSAR model for derivatives of this compound, one would first need a dataset of these derivatives with measured biological activity (e.g., IC50 values for enzyme inhibition). nih.gov
The process typically involves:
Data Set Preparation: Synthesizing a library of derivatives by modifying the this compound scaffold and measuring their biological activity or property of interest.
Descriptor Calculation: For each molecule in the series, a large number of numerical descriptors are calculated. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric or electronic fields).
Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a mathematical equation that relates the descriptors to the observed activity/property.
Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques.
While no specific QSAR/QSPR models for this compound derivatives are currently published, this approach is widely used in drug discovery to predict the activity of new compounds and guide the design of more potent or selective molecules. umweltbundesamt.denih.gov
In Silico Predictions of Biological Interactions and Binding Modes
In silico methods, particularly molecular docking and molecular dynamics, are used to predict and analyze how a small molecule like this compound might interact with a biological target, such as an enzyme or a receptor. nih.gov These predictions are fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action.
Molecular Docking: This technique predicts the preferred orientation (pose) of a ligand when bound to a target protein. A scoring function is used to estimate the binding affinity for different poses. For this compound, docking studies could screen it against various biological targets to generate hypotheses about its potential pharmacological effects.
Binding Mode Analysis: Once a plausible docking pose is identified, a more detailed analysis can reveal the key intermolecular interactions stabilizing the ligand-protein complex. These interactions typically include hydrogen bonds, hydrophobic interactions, and electrostatic forces. The amine and methoxy groups of this compound would be expected to participate in hydrogen bonding and polar interactions within a binding site.
For example, in studies of other amine compounds, computational methods have been used to resolve binding modes with target enzymes like monoamine oxidases. While specific in silico studies predicting the biological interactions of this compound are not documented in the literature, these computational approaches provide a powerful framework for investigating its potential as a bioactive molecule.
Applications of 4 Methoxybutan 2 Amine in Advanced Organic Synthesis
4-Methoxybutan-2-amine as a Chiral Building Block in Multistep Synthesis
The enantiomerically pure forms of this compound, particularly the (S)-enantiomer, serve as critical chiral building blocks in the multistep synthesis of intricate organic molecules. The presence of both an amine and a methoxy (B1213986) functional group, along with a defined stereocenter, allows for the introduction of chirality and further chemical modifications. Organic chemists utilize this compound as a foundational element to construct larger, stereochemically defined structures.
The utility of chiral amines as building blocks is a cornerstone of modern asymmetric synthesis, enabling the creation of complex molecules from simpler, enantiomerically pure precursors. nih.gov In this context, this compound and its derivatives are employed in the synthesis of a variety of complex structures. smolecule.comsmolecule.com For instance, the related compound (S)-3-amino-4-methoxy-butan-1-ol, which can be synthesized via asymmetric hydrogenation, is a key intermediate, showcasing the importance of this structural motif in synthetic pathways. acs.org
The strategic placement of the amine and methoxy groups allows for selective reactions at different sites of the molecule, providing a versatile scaffold for building molecular complexity. This makes this compound a valuable starting material or intermediate in synthetic campaigns targeting molecules with specific three-dimensional arrangements.
Table 1: Profile of this compound as a Chiral Building Block
| Property | Description | Reference |
| IUPAC Name | This compound | uni.lu |
| Molecular Formula | C5H13NO | uni.lu |
| Molecular Weight | 103.16 g/mol | |
| Key Structural Features | Chiral center at C2, Primary amine, Methoxy group | |
| Primary Role | Introduction of a chiral center and a functionalized side chain in a target molecule. | smolecule.com |
Role of this compound as a Chiral Ligand or Catalyst Precursor in Asymmetric Reactions
Chiral amines are fundamental in the development of chiral ligands and catalysts for asymmetric synthesis, a field dedicated to the selective production of a single enantiomer of a chiral product. acs.org While the direct application of this compound as a primary ligand is not extensively documented in readily available literature, its structural motifs are indicative of its potential as a precursor for more complex chiral ligands. The amine functionality provides a coordination site for metal centers, which are often the active species in catalytic asymmetric reactions.
The development of new and efficient chiral ligands is a continuous effort in catalysis. nih.gov The principle involves the chiral ligand coordinating to a metal, creating a chiral environment that directs the stereochemical outcome of a reaction, such as hydrogenation, oxidation, or carbon-carbon bond formation. The stereochemistry of compounds like (2S,3S)-3-Methoxybutan-2-amine, a diastereomer, is noted for imparting specific properties valuable in asymmetric synthesis and as a chiral auxiliary. Chiral auxiliaries are compounds that temporarily attach to a substrate to direct the stereoselectivity of a reaction. smolecule.com
Further research could explore the derivatization of this compound to create novel bidentate or polydentate ligands, potentially enhancing their efficacy and selectivity in a range of asymmetric transformations.
Strategic Incorporation of this compound into Pharmaceutical Intermediates
The structural framework of this compound is a recurring motif in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). smolecule.com Its incorporation can influence the pharmacological profile of a molecule due to its specific stereochemistry and functional groups.
Research has indicated the potential of derivatives based on (S)-4-methoxybutan-2-amine in the development of novel therapeutic agents. For example, studies have explored its use in creating compounds with anticancer and neuroprotective effects. In one study, derivatives of (S)-4-methoxybutan-2-amine exhibited moderate to high antiproliferative activity against various cancer cell lines. The trifluoromethoxy derivative of a related butanamine has been investigated as a precursor in the synthesis of pharmaceuticals targeting neurological disorders.
A notable example of a related structure's application is the synthesis of a chiral primary amine intermediate en route to TAK-915, a PDE2A inhibitor. acs.org This highlights the strategic value of such chiral amino-alkoxy structures in constructing complex and biologically active molecules. The ability to synthesize enantiomerically pure versions of these intermediates is crucial, as different enantiomers of a drug can have vastly different biological activities.
Table 2: Investigational Therapeutic Areas for this compound Derivatives
| Therapeutic Area | Research Focus | Reference |
| Oncology | Synthesis of derivatives with antiproliferative activity against cancer cell lines. | |
| Neurology | Potential neuroprotective effects by reducing oxidative stress markers. | |
| Inflammation/Analgesia | Investigation of derivatives for potential anti-inflammatory and analgesic properties. | evitachem.com |
Utility of this compound in Agrochemical Synthesis and Material Science
Beyond pharmaceuticals, this compound and its analogs have found applications in the agrochemical sector and are being explored in material science. In agrochemistry, this amine can be used to form salts with herbicides, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), which can enhance the efficacy of the herbicide formulation. The use of specific amine counterparts can influence the physical properties and activity of the final agrochemical product. Related compounds also serve as intermediates in the production of other agrochemicals. smolecule.com
In the realm of material science, the functional groups of this compound offer opportunities for creating new materials with specific properties. While direct applications are still emerging, a derivative, (1-Methoxybutan-2-yl)(1,3-thiazol-5-ylmethyl)amine, has been noted for its potential in the functionalization of polymers to create conductive films. vulcanchem.com This suggests that the methoxybutylamine scaffold could be a valuable component in the design of functional organic materials. The production of specialty chemicals is another industrial application for this class of compounds.
The versatility of this compound and its derivatives points towards a broadening scope of applications as research continues to uncover new synthetic methodologies and potential uses in diverse scientific and industrial fields.
Mechanistic Investigations of Biological Activities of 4 Methoxybutan 2 Amine and Its Derivatives in Vitro and in Silico Focus
Molecular Target Identification and Ligand Binding Studies (e.g., Receptor Affinity, Enzyme Inhibition)
The 4-methoxybutan-2-amine moiety is a key structural feature in several classes of potent and selective enzyme inhibitors. Its specific stereochemistry and conformation contribute significantly to the binding affinity of the parent molecules for their respective targets. Patent literature, in particular, has identified derivatives of this compound as components of inhibitors for several kinase families and other enzymes implicated in human disease.
Key molecular targets identified for derivatives incorporating the this compound scaffold include:
p38α Mitogen-Activated Protein (MAP) Kinase: The (S)-enantiomer of this compound is used as an intermediate in the synthesis of oxazolo[5,4-b]pyridin-5-yl compounds, which are potent inhibitors of p38α MAP kinase. This kinase is a critical mediator of cellular responses to inflammatory cytokines and stress, and its dysregulation is linked to cancer and inflammatory diseases.
TAM Family Kinases (Tyro3, Axl, Mer): Racemic this compound is a documented starting material for producing pyrrolotriazine compounds designed to inhibit TAM kinases. These receptor tyrosine kinases play a pivotal role in cancer cell proliferation, survival, and immune evasion, making them attractive targets for oncology.
Prolyl Hydroxylase Domain (PHD) Enzymes: (2S)-4-methoxybutan-2-amine is a building block for 6-(5-hydroxy-1H-pyrazol-1-yl)nicotinamide derivatives that function as PHD inhibitors. PHDs are key regulators of the hypoxia-inducible factor (HIF) pathway, which controls cellular responses to low oxygen levels.
The inhibitory activities of final compounds derived from this scaffold against their targets are often in the nanomolar range, underscoring the importance of the scaffold in orienting the molecule for optimal interaction within the enzyme's active site.
| Compound Class | Molecular Target | Reported Activity (IC₅₀) | Therapeutic Area |
|---|---|---|---|
| Pyrrolotriazine Derivatives | VEGFR-2 | 11 nM | Anticancer |
| Pyrrolotriazine Derivatives | Met Kinase | 45 nM | Anticancer |
| Pyrrolotriazine Derivatives | EGFR | 61 nM | Anticancer |
| Pyrrolotriazine Derivatives | HER2 | 55 nM | Anticancer |
| Oxazolo[5,4-b]pyridin-5-yl Compounds | p38α MAP Kinase | Data specified in patent literature | Anticancer, Anti-inflammatory |
In Vitro Cellular Activity Evaluations (e.g., Antiproliferative, Neuroprotective, Antifungal Properties in Cell Lines)
Derivatives built upon the this compound framework exhibit a range of significant activities in cellular assays, reflecting the function of their molecular targets.
Antiproliferative Properties: The most prominent in vitro activity associated with this compound derivatives is antiproliferative action against cancer cells. This is a direct consequence of the inhibition of kinases like p38α MAP and the TAM family, which are essential for cancer cell growth and survival. For instance, pyrrolotriazine-based MERTK inhibitors, which are conceptually related to structures synthesized from this compound, show potent cytotoxicity against various cancer cell lines. nih.gov A hybrid molecule, 1K5, demonstrated IC₅₀ values of 0.36 µM in A549 (lung cancer), 0.42 µM in MCF-7 (breast cancer), and 0.80 µM in MDA-MB-231 (breast cancer) cells. nih.gov Furthermore, the simple related compound methoxyamine (MX) has been shown to decrease cell proliferation and increase apoptosis in pediatric medulloblastoma cell lines (DAOY and ONS-76) by inhibiting the base excision repair (BER) pathway. nih.gov
| Compound Class/Name | Cell Line | Cell Type | Reported Activity (IC₅₀) |
|---|---|---|---|
| Pyrrolotriazine Hybrid (1K5) | A549 | Lung Carcinoma | 0.36 µM nih.gov |
| Pyrrolotriazine Hybrid (1K5) | MCF-7 | Breast Adenocarcinoma | 0.42 µM nih.gov |
| Pyrrolotriazine Hybrid (1K5) | MDA-MB-231 | Breast Adenocarcinoma | 0.80 µM nih.gov |
| Methoxyamine (MX) | DAOY | Medulloblastoma | Growth reduction was concentration-dependent nih.gov |
| Methoxyamine (MX) | ONS-76 | Medulloblastoma | Growth reduction was concentration-dependent nih.gov |
Antifungal Properties: Patent literature has classified certain heterocyclic amines derived from this compound as having fungicidal action. While specific data on these direct derivatives is limited, studies on structurally related scaffolds provide strong evidence for the potential of this chemical class. For example, a library of aminothioxanthones demonstrated that an alkylamine moiety was crucial for broad-spectrum antifungal activity. nih.govnih.gov One such compound exhibited potent activity against various yeasts and filamentous fungi, including fluconazole-resistant strains. nih.gov Similarly, novel 4-methoxy-naphthalene derivatives have been identified as promising antifungal agents against Paracoccidioides species, with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL. nih.gov
| Compound Class | Fungal Species | Reported Activity (MIC) |
|---|---|---|
| Aminothioxanthone (Compound 1) | Cryptococcus neoformans | 8 µg/mL nih.gov |
| Aminothioxanthone (Compound 1) | Scedosporium apiospermum | 8 µg/mL nih.gov |
| Aminothioxanthone (Compound 1) | Trichophyton rubrum | 8 µg/mL nih.gov |
| Aminothioxanthone (Compound 8) | Candida albicans (FL-resistant) | 16 µg/mL nih.gov |
| 4-Methoxy-naphthalene (Compound 3) | Paracoccidioides brasiliensis | 8-32 µg/mL nih.gov |
Neuroprotective Properties: There is currently no direct in vitro evidence for the neuroprotective effects of this compound itself. However, other small molecules featuring an amine functional group have demonstrated significant neuroprotective capabilities. For instance, N-adamantyl-4-methylthiazol-2-amine (KHG26693) protects cortical neurons from amyloid-β and glutamate-induced oxidative stress and cell death. nih.govnih.gov It was shown to attenuate the formation of reactive oxygen species and modulate key signaling pathways involved in neuronal survival. nih.govbmbreports.org These findings suggest that the neuroprotective potential of novel derivatives of this compound warrants future investigation.
Structure-Activity Relationship (SAR) Studies of Modified this compound Scaffolds
SAR studies of complex molecules incorporating the this compound scaffold highlight several key features that contribute to biological activity:
Stereochemistry: The synthesis of specific inhibitors for targets like p38α MAP kinase and PHD enzymes frequently utilizes the pure (S)-enantiomer of this compound. This indicates that the stereocenter at the 2-position is critical for achieving a precise three-dimensional fit within the enzyme's active site, likely by orienting the rest of the molecule for optimal binding interactions.
The Amine Group: The primary amine of this compound is a key functional handle, typically used to form an amide, amine, or other linkage to the core of the larger inhibitor molecule. This linkage often places the nitrogen in a position to act as a hydrogen bond donor or acceptor, a common and critical interaction for ligand-protein binding.
Importance of the Alkylamine Moiety: In related antifungal compounds, SAR analysis revealed that the presence of an alkylamine moiety at a key position was crucial for activity. nih.gov This suggests that the fundamental structure of this compound, an alkylamine, is well-suited for this type of biological function.
Biochemical Pathway Modulation and Mechanistic Insights from In Vitro Systems
The biological activities of this compound derivatives are a direct result of their ability to modulate specific biochemical pathways.
Cancer-Related Pathways: By inhibiting p38α MAP kinase, derivatives can interfere with the signaling cascade that regulates apoptosis and the cell cycle in cancer cells. Inhibition of TAM kinases disrupts pathways essential for cell proliferation, migration, and the suppression of the innate immune response, thereby reducing tumor growth and survival.
Hypoxia Response Pathway: Inhibitors of PHD enzymes derived from this compound lead to the stabilization and accumulation of HIF-1α. Under normal oxygen conditions, PHD hydroxylates HIF-1α, targeting it for degradation. By blocking this process, these compounds mimic a hypoxic state, activating downstream genes responsible for processes like erythropoiesis and angiogenesis.
Neuroprotective Signaling: In related neuroprotective compounds, mechanisms involve the upregulation of the Nrf2/HO-1 pathway, which is a primary cellular defense against oxidative stress. nih.gov Another observed mechanism is the modulation of the PI3K/Akt/mThor signaling pathway, which is central to regulating cell growth, survival, and autophagy. nih.gov
Antifungal Mechanisms: Mechanistic studies on related aminothioxanthones suggest that their antifungal action involves the disruption of the fungal cell membrane's structural integrity. nih.gov These compounds were found to inhibit key virulence factors, such as the transition to the invasive hyphal form and the formation of drug-resistant biofilms in Candida albicans. nih.gov
Future Research Directions and Emerging Avenues for 4 Methoxybutan 2 Amine
Development of Green Chemistry Approaches for 4-Methoxybutan-2-amine Synthesis
The synthesis of chiral amines, including this compound, is undergoing a transformation driven by the principles of green chemistry. The goal is to develop more sustainable and environmentally friendly manufacturing processes.
Key research areas include:
Biocatalytic Methods: Enzymes such as transaminases, amine dehydrogenases (AmDHs), and imine reductases (IREDs) offer highly selective and efficient routes to chiral amines under mild conditions. acs.orgnih.gov The use of native or engineered AmDHs, for instance, has shown promise for the synthesis of short-chain chiral amines from ketones, a pathway directly applicable to producing this compound from 4-methoxybutan-2-one. frontiersin.orgwhiterose.ac.uk Enzymatic cascades, which combine multiple enzymatic steps in a single pot, are being developed to reduce waste and simplify purification processes. acs.org
Sustainable Solvents: Research is moving away from traditional volatile organic compounds towards greener alternatives. Deep Eutectic Solvents (DESs) are emerging as promising media for amine synthesis. mdpi.com These solvents are non-volatile, thermally stable, and can sometimes act as catalysts, accelerating reactions without the need for additional agents. mdpi.com
Atom Economy: Asymmetric hydrogenation is a prime example of a green synthetic strategy due to its excellent atom economy, producing almost no waste. acs.org Future work will focus on developing catalysts for the asymmetric hydrogenation of prochiral precursors to this compound. acs.org
| Approach | Key Advantages | Challenges for this compound Synthesis | References |
|---|---|---|---|
| Biocatalysis (e.g., AmDHs, Transaminases) | High enantioselectivity, mild reaction conditions, reduced waste. | Enzyme stability, substrate scope, and cofactor regeneration. nih.gov | acs.orgnih.govfrontiersin.org |
| Deep Eutectic Solvents (DESs) | Low volatility, thermal stability, recyclability, potential catalytic activity. | Substrate solubility and compatibility with specific catalytic systems. | mdpi.com |
| Asymmetric Hydrogenation | Excellent atom economy, minimal byproducts, high efficiency. | Development of specific, highly active, and selective catalysts for the substrate. | acs.org |
Exploration of Novel Catalytic Systems for Enantioselective Transformations
The enantioselective synthesis of this compound is critical for its application in pharmaceuticals, where a single enantiomer is often responsible for the desired therapeutic effect. Research is focused on discovering and optimizing novel catalytic systems to achieve high enantiopurity.
Emerging catalytic strategies include:
Advanced Transition Metal Catalysts: While established catalysts based on rhodium and ruthenium are effective, the development of new systems continues. acs.org This includes designing novel chiral ligands, such as P-stereogenic phosphines, N-heterocyclic carbenes, and C,N-based ligands, to fine-tune the activity and selectivity of metal complexes. acs.orgnih.gov Copper-catalyzed systems using bis(phosphine) monoxide ligands have also shown high effectiveness for synthesizing α-chiral amines. acs.org
Organocatalysis: Chiral primary and secondary amines derived from natural sources like amino acids and Cinchona alkaloids are powerful organocatalysts for a wide range of enantioselective reactions. alfachemic.comrsc.org These catalysts are metal-free, which is advantageous for pharmaceutical synthesis. Immobilizing these organocatalysts on solid supports is a key area of research to simplify catalyst recovery and reuse, making processes more sustainable. cuni.cz
Biocatalysts: Beyond their use in green synthesis, enzymes are being engineered to expand their substrate scope and enhance their catalytic performance. nih.gov Directed evolution and rational design are being used to create enzyme variants capable of producing complex chiral amines with high selectivity. nih.gov For example, amine dehydrogenases have been engineered to efficiently catalyze the reductive amination of various ketones to access structurally diverse chiral amines. researchgate.net
Integration of this compound into Advanced Functional Materials
The unique chiral structure of this compound makes it a candidate for incorporation into advanced functional materials where chirality can impart specific properties.
Potential future applications in materials science include:
Chiral Polymers and Ligands: this compound can serve as a chiral building block for the synthesis of polymers with helical structures or as a chiral ligand for creating asymmetric catalysts. Chiral amines are essential components in the synthesis of ligands for metal-complex catalysts used in asymmetric transformations. scu.edu.cnsigmaaldrich.com
Metal-Organic Frameworks (MOFs): Chiral amines can be integrated into the structure of MOFs to create materials with chiral pores. These chiral MOFs have potential applications in enantioselective separations, asymmetric catalysis, and sensing.
Chiral Sensors: The enantiomers of this compound could be used to develop sensors capable of recognizing and distinguishing between other chiral molecules, which is crucial in pharmaceutical analysis and environmental monitoring.
High-Throughput Screening and Combinatorial Chemistry for New Derivatives
To explore the full potential of the this compound scaffold, modern drug discovery and materials science techniques can be employed to create and test a large number of derivatives.
Future research will likely involve:
Combinatorial Synthesis: This approach allows for the rapid generation of large libraries of molecules by systematically varying different parts of the this compound structure. openaccessjournals.com This enables the exploration of a vast chemical space to identify compounds with desired properties. openaccessjournals.com
High-Throughput Screening (HTS): Once a library of derivatives is synthesized, HTS can be used to rapidly screen them for biological activity against various targets or for specific material properties. This accelerates the discovery of new drug candidates or functional materials. openaccessjournals.com
Fragment-Based Discovery: The this compound core can be used as a starting fragment in fragment-based drug discovery, where small molecules that bind to a biological target are identified and then grown or combined to create more potent leads.
| Technique | Principle | Application for this compound | References |
|---|---|---|---|
| Combinatorial Chemistry | Simultaneous synthesis of a large number of different but structurally related molecules. | Generate libraries of amides, ureas, and other derivatives for screening. | openaccessjournals.com |
| High-Throughput Screening (HTS) | Automated testing of large numbers of compounds for a specific biological or chemical activity. | Rapidly identify derivatives with potential therapeutic effects or catalytic properties. | openaccessjournals.com |
Deepening Computational Insights into Complex Biological Interactions
Computational chemistry and molecular modeling are becoming indispensable tools for understanding how chiral molecules like this compound interact with biological systems.
Key areas for future computational research include:
Molecular Docking and Dynamics Simulations: These methods can predict the binding mode and affinity of this compound derivatives to biological targets such as receptors and enzymes. nih.govmdpi.com This information can guide the design of more potent and selective drug candidates. Molecular dynamics simulations can also elucidate the key factors responsible for chiral recognition. nsf.gov
Quantum Mechanics (QM) Calculations: QM methods can provide detailed insights into the electronic structure and reactivity of this compound and its derivatives. This can help in understanding reaction mechanisms and designing better catalysts.
In Silico Screening: Large virtual libraries of this compound derivatives can be screened against biological targets using computational methods. researchgate.net This reduces the time and cost associated with experimental screening by prioritizing compounds that are most likely to be active. researchgate.net The "three-point fit" model, which explains the different biological activities of enantiomers based on their interaction with a receptor, can be computationally modeled to predict the activity of new chiral compounds. researchgate.net
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-Methoxybutan-2-amine, and how can its enantiomeric purity be ensured?
- Methodology : Synthesis typically involves reductive amination of 4-methoxybutan-2-one using ammonia or chiral amines, followed by purification via column chromatography. For enantiomeric purity, chiral resolving agents (e.g., tartaric acid derivatives) or chiral stationary-phase HPLC should be employed .
- Validation : Confirm enantiomeric excess using polarimetry or chiral GC/MS. Cross-validate with literature protocols for analogous amines (e.g., 4-Azido-1-butanamine’s handling of stereochemistry) .
Q. How should researchers handle and store this compound to maintain stability?
- Protocol : Store in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C. Avoid repeated freeze-thaw cycles, as temperature fluctuations degrade amine functionality .
- Safety : Use PPE (gloves, goggles) and work in a fume hood. Follow waste disposal guidelines for amine-containing compounds, as outlined in safety protocols for structurally similar methoxy derivatives .
Q. What analytical techniques are critical for characterizing this compound?
- Techniques :
- NMR (¹H/¹³C): Confirm structure and methoxy group position (δ ~3.3 ppm for OCH₃).
- FT-IR : Identify N–H stretches (~3300 cm⁻¹) and C–O–C vibrations (~1250 cm⁻¹).
- Mass Spectrometry : Compare observed molecular ion ([M+H]⁺) with theoretical m/z (131.22 for C₅H₁₃NO) .
Advanced Research Questions
Q. How can contradictions in reported physicochemical properties (e.g., solubility, pKa) of this compound be resolved?
- Approach :
Meta-Analysis : Use tools like RevMan or R to calculate heterogeneity metrics (I², τ²) across studies, as described in meta-analysis guidelines .
Experimental Replication : Standardize conditions (pH, temperature) and validate methods against reference compounds (e.g., 4-Methoxybenzenamine) .
- Case Study : Resolve discrepancies in solubility by testing under controlled ionic strength and using UV-Vis spectroscopy for quantification .
Q. What strategies are effective for designing chiral-selective catalytic reactions involving this compound?
- Design Principles :
- Use asymmetric catalysis (e.g., BINAP-metal complexes) to control stereochemistry at the α-carbon.
- Monitor reaction progress with chiral HPLC, referencing protocols for (2S)-4-methoxybutan-2-amine hydrochloride .
- Troubleshooting : If enantioselectivity is low, screen alternative solvents (e.g., THF vs. DCM) or additives (e.g., chiral ionic liquids) .
Q. How can systematic reviews address heterogeneity in pharmacological data for this compound derivatives?
- Framework :
Search Strategy : Use databases like PubMed, Web of Science, and Reaxys, avoiding over-reliance on Google Scholar due to reproducibility limitations .
Data Synthesis : Apply random-effects models to account for between-study variance, and report confidence intervals using Q-profile methods .
- Example : Analyze conflicting IC₅₀ values in receptor-binding assays by subgrouping studies based on assay type (e.g., radioligand vs. fluorescence) .
Methodological Best Practices
Q. What steps should be taken to ensure reproducibility in synthetic protocols for this compound?
- Documentation :
- Report exact equivalents of reagents, reaction times, and purification yields.
- Use IUPAC nomenclature consistently (e.g., avoid abbreviations like “MeO” for methoxy) .
Q. How can researchers mitigate bias when interpreting structure-activity relationship (SAR) studies of this compound analogs?
- Statistical Rigor :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
